REACTION_CXSMILES
|
[C:1]1([O:9][Si](C)(C)C)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[B-](F)(F)(F)[F:15].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.FF>CN(C=O)C>[F:15][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]1=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCCCC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
Fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Type
|
CUSTOM
|
Details
|
to stir for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 30 mL of H2O
|
Type
|
CUSTOM
|
Details
|
the DMF was removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was diluted with hexanes (500 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (3×200 mL) and brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
a white solid was isolated (38.4 g, 91%, Rf=0.30 in 9:1 pentane/ether), mp 48.1-49.8° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |